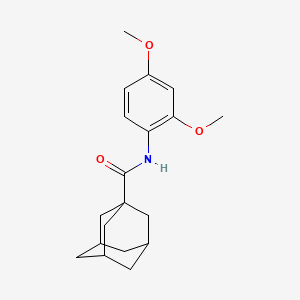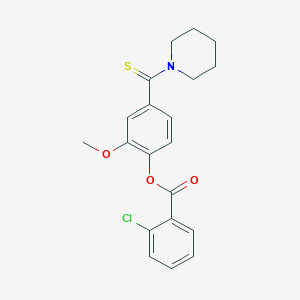![molecular formula C11H9N3OS B11662524 N'-[(E)-2-thienylmethylidene]nicotinohydrazide](/img/structure/B11662524.png)
N'-[(E)-2-thienylmethylidene]nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’((1H-indol-3-yl)methylene)nicotinohydrazide , is a bidentate indole-based ligand. It is derived from the condensation of indole-3-carboxaldehyde and nicotinic acid hydrazide. The compound exhibits interesting biological and pharmaceutical properties due to its structural features .
Méthodes De Préparation
The synthetic route for N’-[(E)-2-thienylmethylidene]nicotinohydrazide involves the reaction between indole-3-carboxaldehyde and nicotinic acid hydrazide. The reaction conditions and industrial production methods are not explicitly mentioned in the available literature. Further research would be needed to explore large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions::
Oxidation: N’-[(E)-2-thienylmethylidene]nicotinohydrazide may undergo oxidation reactions.
Reduction: Reduction reactions could also be relevant.
Substitution: Substitution reactions involving the thienylmethylidene group are possible.
Common Reagents and Conditions:: Specific reagents and conditions for these reactions are not documented. typical organic synthetic reagents and catalysts may be employed.
Major Products:: The major products formed during these reactions would depend on the specific reaction type and conditions.
Applications De Recherche Scientifique
Chemistry: As a ligand, it can form metal complexes with transition metals, which may find use in catalysis or materials science.
Biology: Its indole moiety suggests potential bioactivity, although specific studies are lacking.
Medicine: Further research could explore its pharmacological properties.
Industry: Applications in materials, sensors, or drug development.
Mécanisme D'action
The exact mechanism by which N’-[(E)-2-thienylmethylidene]nicotinohydrazide exerts its effects remains unknown. Investigating its interactions with molecular targets and pathways would provide valuable insights.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, researchers may explore related compounds such as 6-Methyl-N’-[(E)-2-thienylmethylene]nicotinohydrazide . Highlighting the uniqueness of N’-[(E)-2-thienylmethylidene]nicotinohydrazide would require further investigation.
Propriétés
Formule moléculaire |
C11H9N3OS |
|---|---|
Poids moléculaire |
231.28 g/mol |
Nom IUPAC |
N-[(E)-thiophen-2-ylmethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3OS/c15-11(9-3-1-5-12-7-9)14-13-8-10-4-2-6-16-10/h1-8H,(H,14,15)/b13-8+ |
Clé InChI |
HRZHCBHVTXQIDQ-MDWZMJQESA-N |
SMILES isomérique |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=CS2 |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=CS2 |
Solubilité |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1H-indol-3-ylmethylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662443.png)
![3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11662447.png)


![3-(2,4-dichlorophenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662475.png)


![2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11662495.png)
![5-[3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11662502.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662503.png)
![1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B11662504.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11662517.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11662522.png)
![ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662530.png)
